molecular formula C22H22FN3O3S B2809807 2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 1105213-46-4

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B2809807
CAS No.: 1105213-46-4
M. Wt: 427.49
InChI Key: OPPUVQXRYJCTLN-UHFFFAOYSA-N
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Description

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C22H22FN3O3S and its molecular weight is 427.49. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

Research efforts have focused on synthesizing novel compounds with potential therapeutic effects. For instance, compounds derived from visnaginone and khellinone have been developed for their analgesic and anti-inflammatory properties, showing significant COX-2 inhibition and analgesic activity (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similar synthetic endeavors have yielded compounds with notable anti-inflammatory activities, further emphasizing the importance of chemical synthesis in discovering new therapeutic agents (K. Sunder, Jayapal Maleraju, 2013).

Radioligand Development for PET Imaging

The development of radioligands for positron emission tomography (PET) imaging is another significant application. Compounds designed with fluorine atoms, such as DPA-714, a selective ligand for the translocator protein (18 kDa), exemplify the application of fluorinated compounds in medical imaging, aiding in the diagnosis and research of diseases (F. Dollé, F. Hinnen, Annelaure Damont, et al., 2008).

Antimicrobial Activity

Derivatives of rhodanine-3-acetic acid have been evaluated for their potential antimicrobial properties against bacteria, mycobacteria, and fungi. Certain derivatives displayed significant activity against Mycobacterium tuberculosis, showcasing the potential of chemically synthesized compounds in addressing resistant microbial strains (M. Krátký, J. Vinšová, J. Stolaříková, 2017).

Anticonvulsant Agents

The exploration of novel compounds for their anticonvulsant activity has led to the identification of benzothiazole derivatives with promising results in preclinical models, indicating the potential for new treatments in epilepsy (Dachuan Liu, Hong-jian Zhang, C. Jin, Zhe-Shan Quan, 2016).

Molecular Docking and Inhibitory Activity

Studies on dihydropyrimidine and hydroxamic acid hybrids have uncovered potent inhibitors of Helicobacter pylori urease, demonstrating the efficacy of targeted molecular design in creating effective compounds for treating infections caused by H. pylori (R. Mamidala, S. R. S. Bhimathati, Aparna Vema, 2021).

Properties

IUPAC Name

2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c1-29-18-8-6-15(7-9-18)10-11-24-20(27)12-17-13-21(28)26-22(25-17)30-14-16-4-2-3-5-19(16)23/h2-9,13H,10-12,14H2,1H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPUVQXRYJCTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.